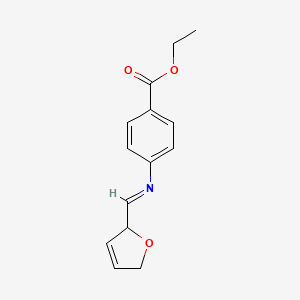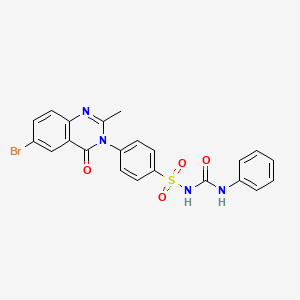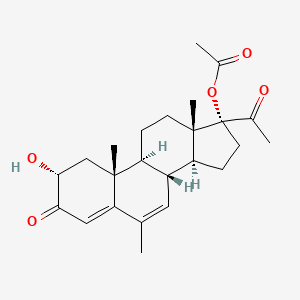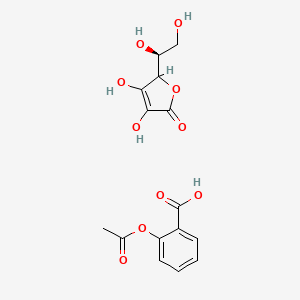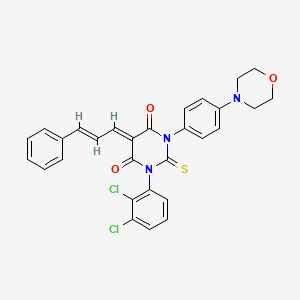
Sodium metaperiodate trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium metaperiodate trihydrate is an inorganic compound with the chemical formula NaIO₄·3H₂O. It is a white crystalline solid that is highly soluble in water and is known for its strong oxidizing properties. This compound is widely used in various chemical reactions, particularly in organic synthesis and analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium metaperiodate trihydrate can be synthesized through the dehydration of sodium hydrogen periodate (Na₂H₃IO₆) using nitric acid. The reaction involves the removal of water molecules to form the metaperiodate salt .
Industrial Production Methods: On an industrial scale, sodium metaperiodate is produced through the electrochemical oxidation of iodates on a lead dioxide (PbO₂) anode. This method is efficient and allows for the large-scale production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Sodium metaperiodate trihydrate primarily undergoes oxidation reactions. It is known for its ability to cleave vicinal diols (adjacent hydroxyl groups) to form aldehydes or ketones .
Common Reagents and Conditions:
Oxidation of Diols: Sodium metaperiodate is commonly used to oxidize 1,2-diols to aldehydes or ketones.
Oxidation of Sulfides: It can also oxidize sulfides to sulfoxides in the presence of phase transfer catalysts.
Major Products Formed:
Aldehydes and Ketones: The primary products of the oxidation of diols are aldehydes and ketones.
Sulfoxides: Oxidation of sulfides results in the formation of sulfoxides.
Aplicaciones Científicas De Investigación
Sodium metaperiodate trihydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of sodium metaperiodate trihydrate involves the cleavage of vicinal diols to form aldehydes or ketones. This reaction occurs through the oxidation of the hydroxyl groups, resulting in the formation of two carbonyl groups. The compound acts as a strong oxidizing agent, facilitating the removal of electrons from the diol substrate .
Comparación Con Compuestos Similares
Sodium Orthoperiodate (Na₂H₃IO₆): Another form of sodium periodate that is also used as an oxidizing agent.
Potassium Periodate (KIO₄): Similar in function to sodium metaperiodate, potassium periodate is used in similar oxidation reactions.
Periodic Acid (H₅IO₆): A related compound that also serves as a strong oxidizing agent and is used in similar applications.
Uniqueness: Sodium metaperiodate trihydrate is unique due to its high solubility in water and its ability to selectively oxidize specific functional groups under mild conditions. This makes it particularly useful in applications where gentle oxidation is required, such as in the modification of sensitive biological molecules .
Propiedades
Número CAS |
13472-31-6 |
|---|---|
Fórmula molecular |
H6INaO7 |
Peso molecular |
267.94 g/mol |
Nombre IUPAC |
sodium;periodate;trihydrate |
InChI |
InChI=1S/HIO4.Na.3H2O/c2-1(3,4)5;;;;/h(H,2,3,4,5);;3*1H2/q;+1;;;/p-1 |
Clave InChI |
BSHCFHLQFXHMSH-UHFFFAOYSA-M |
SMILES canónico |
O.O.O.[O-]I(=O)(=O)=O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





